N-Butylpiperazine-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118133-25-8 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)12-7-5-10-6-8-12/h10H,2-8H2,1H3,(H,11,13) |
InChI Key |
GDLGILNCCMSFAX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1CCNCC1 |
Canonical SMILES |
CCCCNC(=O)N1CCNCC1 |
Origin of Product |
United States |
Synthetic Chemistry and Methodological Advancements for N Butylpiperazine 1 Carboxamide
Primary Synthetic Routes and Reaction Conditions
The construction of N-Butylpiperazine-1-carboxamide can be approached through several strategic pathways, primarily involving the sequential or convergent formation of the N-butyl group and the N-carboxamide functionality on the piperazine (B1678402) core. The order of these steps and the methodologies employed are critical for achieving high yields and purity.
Amidation and Coupling Reactions for Carboxamide Formation
The formation of the carboxamide bond is a fundamental transformation in the synthesis of the target molecule. This typically involves the reaction of a piperazine nitrogen with a carboxylic acid or its derivative. khanacademy.org Direct amidation between a carboxylic acid and an amine to form an amide requires high temperatures to dehydrate the initial ammonium-carboxylate salt, which can be a limitation. khanacademy.org
More commonly, the carboxylic acid is activated to facilitate the reaction under milder conditions. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are often used. nih.gov An alternative and highly efficient method involves converting the carboxylic acid to a more reactive species like an acid chloride. The reaction of an acid chloride with the piperazine amine proceeds readily, though it generates hydrochloric acid as a byproduct, which must be neutralized by adding a base or using excess amine. khanacademy.org
For the specific synthesis of N-substituted piperazine-1-carboxamides, a common strategy involves reacting a substituted piperazine with an isocyanate. For instance, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been synthesized from the corresponding piperazine precursors. nih.gov This approach provides a direct route to the carboxamide functional group. Another powerful method utilizes sulfonyl chlorides to facilitate the coupling between a pyrazolecarboxylic acid and an aniline (B41778) to form N-phenylpyrazole-1-carboxamides, a reaction that highlights the broad utility of coupling activators. google.com
Alkylation and Reductive Amination Strategies for Piperazine Substitution
Attaching the butyl group to a piperazine nitrogen can be challenging due to the presence of two nucleophilic nitrogen atoms. Direct alkylation of piperazine with a butyl halide often leads to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation, making it an inefficient and "difficult reaction to control". masterorganicchemistry.com
To overcome these challenges, reductive amination has emerged as a superior and highly versatile method for the controlled N-alkylation of amines. masterorganicchemistry.comresearchgate.net This one-pot procedure involves the reaction of the amine (piperazine) with an aldehyde (butyraldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target amine. youtube.com
Several reducing agents are suitable for this transformation, but some offer exceptional selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for reductive amination, capable of reducing the intermediate iminium ion in the presence of the unreacted aldehyde. nih.gov It is compatible with a wide array of functional groups, including acid-sensitive ones like acetals. nih.gov Other reagents like sodium cyanoborohydride (NaBH₃CN) are also used, though NaBH(OAc)₃ often provides higher yields with fewer side products. masterorganicchemistry.comnih.gov This method avoids the over-alkylation problem inherent in direct alkylation. masterorganicchemistry.com
Table 1: Comparison of Reagents for Reductive Amination
| Reagent | Advantages | Common Solvents | Notes |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, high yields, compatible with many functional groups. nih.gov | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF). nih.gov | Often the preferred reagent for general reductive amination. nih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com | Methanol | Concerns may arise from cyanide in waste streams. masterorganicchemistry.com |
| Sodium Borohydride (B1222165) (NaBH₄) | Common, inexpensive reducing agent. youtube.com | Methanol | Can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |
Strategic Use of Protective Groups: Focus on N-Boc Piperazine Chemistry
The key to achieving selective mono-functionalization of the symmetric piperazine ring is the use of protecting groups. researchgate.net The tert-butoxycarbonyl (Boc) group is widely employed for this purpose, leading to the crucial intermediate 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). researchgate.netchemicalbook.com
The synthesis of 1-Boc-piperazine itself involves reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net By carefully controlling the stoichiometry, one nitrogen atom is selectively protected, leaving the other available for subsequent reactions. researchgate.netchemicalbook.com This intermediate is a cornerstone in the synthesis of countless piperazine derivatives. google.comjgtps.com
With one nitrogen masked, the free secondary amine of 1-Boc-piperazine can undergo clean alkylation or amidation. nih.govresearchgate.net For example, 1-Boc-piperazine can be reacted with an alkyl halide in the presence of a base like potassium carbonate to yield the N-alkylated product. researchgate.net Similarly, it can undergo amidation reactions to form piperazinyl amides. nih.govchemicalbook.com
A plausible synthetic route to this compound using this strategy would be:
Alkylation: React 1-Boc-piperazine with a butyl halide or via reductive amination with butyraldehyde (B50154) to form N-Boc-N'-butylpiperazine.
Deprotection: Remove the Boc group, typically under acidic conditions, to yield N-butylpiperazine.
Carboxamide Formation: React N-butylpiperazine with a suitable reagent (e.g., an isocyanate or activated carboxylic acid) to install the carboxamide group at the N1 position.
Alternatively, the amidation could be performed first, followed by alkylation. The choice of route depends on the compatibility of the reagents and reaction conditions.
Stereoselective Synthesis and Chiral Induction
Moving beyond simple substitution, the introduction of chirality into the piperazine scaffold significantly increases its value, particularly in drug discovery where three-dimensional molecular shape governs biological interactions. nih.govrsc.org
Enantioselective Deprotonation and Trapping Methodologies
A powerful method for creating chiral piperazines involves the asymmetric deprotonation of the α-carbon on the piperazine ring, followed by quenching the resulting anion with an electrophile. This is often achieved on an N-Boc protected piperazine. nsf.gov
The process typically uses a strong, non-nucleophilic base like sec-butyllithium (B1581126) (s-BuLi) in combination with a chiral ligand, most notably (-)-sparteine. researchgate.net The lithium-sparteine complex selectively removes one of the two diastereotopic α-protons, generating a configurationally stable α-lithiated intermediate. This chiral nucleophile can then be "trapped" by various electrophiles (e.g., alkyl halides, carbonyl compounds, or sources of CO₂), installing a substituent at the C2 position with a high degree of enantioselectivity. nsf.govresearchgate.net This methodology provides access to a wide range of enantiopure C-substituted piperazines that are otherwise difficult to synthesize. nsf.gov
Development of Chiral Piperazine-1-carboxamide (B1295725) Scaffolds
The development of chiral piperazine-1-carboxamide scaffolds is an area of active research, driven by the need for novel, three-dimensionally complex building blocks for drug development. nih.govresearchgate.net The piperazine carboxamide unit itself can be a key part of a pharmacophore, and introducing stereocenters can dramatically improve potency and selectivity. nih.gov
Methods for accessing these chiral scaffolds include:
Starting from the Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring system.
Catalytic Asymmetric Reactions: Employing chiral catalysts to induce enantioselectivity. For example, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched products, which can then be reduced to the corresponding chiral piperazines. caltech.edunih.gov These chiral piperazines can then be converted into carboxamide derivatives.
Asymmetric Lithiation: Using the deprotonation-trapping methodologies described previously to create C-substituted chiral piperazines that can be further elaborated into carboxamides. nsf.govresearchgate.net
The incorporation of chirality, whether at the carbon atoms of the piperazine ring or on a substituent of the carboxamide group, leads to scaffolds that provide better defined three-dimensional arrangements, enhancing interactions with biological targets. researchgate.netthieme-connect.com
Chemical Reactivity and Transformation Analysis of this compound
The reactivity of this compound is primarily dictated by the functional groups present: a secondary amine within the piperazine ring, a tertiary amide, and the n-butyl group. These sites offer distinct opportunities for chemical transformation.
Oxidative and Reductive Pathways
The chemical behavior of this compound under oxidative and reductive conditions is crucial for understanding its stability and potential metabolic fate.
Reductive Pathways: The reduction of the carboxamide group represents a significant transformation pathway. The amide functional group can be reduced to an amine, which would convert this compound into N-butyl-N'-methylpiperazine. This type of transformation is a common strategy in medicinal chemistry to access N-alkylated piperazine derivatives. mdpi.com Reagents such as sodium borohydride in combination with boron trifluoride etherate have been effectively used for the selective reduction of amide groups in similar piperazine-containing structures. mdpi.com Another key reductive pathway is reductive amination, a powerful method for N-alkylation of the piperazine core. mdpi.com
Oxidative Pathways: While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the inherent reactivity of the piperazine moiety suggests likely pathways. The secondary amine nitrogen is susceptible to oxidation, potentially forming N-oxide metabolites. Further oxidation could, under more forceful conditions, lead to ring-opening reactions. The tertiary carbon atoms adjacent to the nitrogen atoms are also potential sites for oxidative metabolism.
Nucleophilic Substitution Reactions and Functional Group Interconversions
The secondary amine in the piperazine ring is a potent nucleophile, making it a prime site for substitution reactions. This reactivity is fundamental to the synthesis of more complex derivatives.
Nucleophilic Substitution: N-alkylation of the secondary amine is a common transformation. mdpi.com This is typically achieved through nucleophilic substitution (SN2) reactions with alkyl halides or sulfonates. mdpi.comvanderbilt.edu Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups that facilitate this reaction. vanderbilt.edu The process involves the reaction of an alcohol with a sulfonyl chloride (e.g., mesyl chloride, tosyl chloride) to form the sulfonate ester, which then readily reacts with the piperazine nitrogen. ub.edu
Functional Group Interconversions: Functional group interconversions are pivotal for preparing suitable precursors for synthesis. A common strategy is the conversion of alcohols into alkyl halides, which are then used to alkylate the piperazine nitrogen. ub.edu This can be accomplished with various reagents depending on the desired halide and the substrate's nature. vanderbilt.edu
| Starting Functional Group | Target Functional Group | Typical Reagents | Mechanism/Notes |
|---|---|---|---|
| Alcohol (R-OH) | Mesylate (R-OMs) | Mesyl chloride (MsCl), Et₃N | Formation of a good leaving group. ub.edu |
| Alcohol (R-OH) | Tosylates (R-OTs) | Tosyl chloride (TsCl), pyridine | Does not affect the C-O bond configuration. ub.edu |
| Sulfonate (R-OMs/OTs) | Alkyl Halide (R-X) | LiCl, LiBr, or NaI in DMF or acetone | SN2 reaction with inversion of configuration. ub.edu |
| Alcohol (R-OH) | Alkyl Chloride (R-Cl) | SOCl₂, Ph₃P/CCl₄ | Direct conversion to an alkylating agent. vanderbilt.eduub.edu |
| Carboxamide (R-CONH₂) | Amine (R-CH₂NH₂) | NaBH₄/BF₃·OEt₂, LiAlH₄ | Reduction of the amide to form an N-alkyl derivative. mdpi.com |
Investigation of Unforeseen Chemical Interactions and Metabolite Formation (e.g., Reactions with Thiols like Glutathione)
The investigation into unforeseen chemical interactions, particularly with biological nucleophiles like the tripeptide glutathione (B108866) (GSH), is critical. The secondary amine of the piperazine ring is nucleophilic, as is the thiol group of glutathione. A direct reaction between these two is unlikely under physiological conditions without prior activation of one of the species.
However, metabolic processes could transform this compound into a reactive electrophile. For instance, oxidative metabolism could potentially form an iminium ion intermediate within the piperazine ring. Such an electrophilic species would be susceptible to attack by nucleophiles like glutathione. This would result in the formation of a glutathione conjugate, a common pathway for the detoxification and elimination of xenobiotics. While no specific studies documenting the reaction of this compound with glutathione were identified, this potential for bioactivation and subsequent thiol conjugation remains a key area for metabolic investigation.
Optimization and Scale-Up Considerations in this compound Synthesis
Moving from laboratory-scale synthesis to industrial production requires significant optimization to ensure efficiency, purity, and cost-effectiveness.
Process Intensification for Enhanced Yield and Purity
Process intensification involves developing novel methods and equipment to achieve dramatic improvements in manufacturing efficiency. nih.gov For the synthesis of this compound, this moves beyond traditional batch processing towards more advanced, continuous manufacturing models. nih.govnih.gov
Key strategies for intensification include:
Continuous Flow Reactors: Replacing large batch reactors with smaller, continuous flow systems can offer superior heat and mass transfer, precise control over reaction parameters, and improved safety.
High-Concentration Processing: Increasing the concentration of reactants can lead to higher throughput, reducing solvent usage and downstream processing costs. nih.gov
Catalyst Optimization: For syntheses involving catalysts, optimizing catalyst loading and exploring more efficient or recyclable catalytic systems can significantly enhance yield and reduce waste.
The goal of these strategies is to shorten production timelines, increase the space-time yield, and ensure consistent product quality, moving from multi-step seed cultures or batches to a more streamlined and efficient process. nih.govnih.gov
Monitoring and Control of Reaction Progress (e.g., Chromatographic Techniques)
Robust monitoring and control are essential for optimizing reaction conditions and ensuring the desired product purity. Chromatographic techniques are the cornerstone of this effort.
| Technique | Application in Synthesis | Information Gained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Monitoring the consumption of starting materials (e.g., piperazine precursors) and the formation of this compound. | Reaction kinetics, determination of reaction completion, impurity profiling, and product purity. |
| Gas Chromatography (GC) | Suitable for analyzing volatile starting materials or potential byproducts. Often used with mass spectrometry (GC-MS) for identification. | Quantification of volatile components, identification of unknown impurities. |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative check of reaction progress on the bench. | Quick estimation of the presence of starting materials and products. |
By implementing these in-process controls, chemists can determine the optimal reaction time, preventing the formation of degradation products from over-processing and maximizing the yield of the target compound.
Structural Characterization and Computational Chemistry of N Butylpiperazine 1 Carboxamide
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are fundamental in verifying the molecular structure of N-Butylpiperazine-1-carboxamide, confirming its functional groups, and establishing its molecular weight and fragmentation patterns.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR: The proton NMR spectrum provides distinct signals for the protons of the tert-butyl group and the piperazine (B1678402) ring. The nine equivalent protons of the tert-butoxycarbonyl (Boc) group typically appear as a sharp singlet. The protons on the piperazine ring show signals corresponding to the two different nitrogen environments: one attached to the Boc group and the other a secondary amine. In a typical spectrum recorded in CDCl₃, the protons on the carbons adjacent to the Boc-substituted nitrogen appear at a different chemical shift than those adjacent to the N-H group. rsc.org
¹³C NMR: The carbon NMR spectrum confirms the presence of all unique carbon atoms in the molecule. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), and the methylene (B1212753) carbons of the piperazine ring. rsc.org The carbons adjacent to the carbamate nitrogen are deshielded compared to those adjacent to the secondary amine.
A summary of typical NMR spectral data is presented below.
| ¹H NMR Data (CDCl₃, 400 MHz) |
| Chemical Shift (δ) ppm |
| 3.41 |
| 2.83 |
| 1.46 |
| ¹³C NMR Data (CDCl₃, 101 MHz) |
| Chemical Shift (δ) ppm |
| 154.9 |
| 79.9 |
| 45.9 |
| 28.6 |
| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. |
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is employed to confirm the presence of key functional groups in the molecule. The spectrum displays characteristic absorption bands corresponding to specific bond vibrations. spectrabase.com
Key absorptions observed in the IR spectrum of this compound include:
N-H Stretch: A characteristic band for the secondary amine in the piperazine ring.
C-H Stretch: Bands corresponding to the stretching vibrations of C-H bonds in the alkyl portions of the molecule (piperazine ring and tert-butyl group). rsc.org
C=O Stretch: A strong absorption band is characteristic of the carbonyl group in the tert-butoxycarbonyl (Boc) protecting group. rsc.org
C-N Stretch: Vibrations associated with the carbon-nitrogen bonds of the piperazine ring and carbamate.
C-O Stretch: Bands related to the C-O bonds of the carbamate group. rsc.org
| Infrared (IR) Spectroscopy Data |
| Wavenumber (cm⁻¹) |
| ~3274 |
| ~2974, 2869 |
| ~1665 |
| ~1420 |
| ~1235, 1165 |
| ~1109 |
| Source: rsc.org |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. It is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for simultaneous separation and analysis of complex mixtures. rsc.orgspectrabase.com
The electron ionization (EI) mass spectrum of this compound does not always show a prominent molecular ion peak (M⁺) due to facile fragmentation. The molecular weight of the compound is 186.25 g/mol . nih.govsigmaaldrich.comnist.gov The base peak in the mass spectrum is often observed at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. Other significant fragments arise from the cleavage of the piperazine ring. nih.gov
| Mass Spectrometry (GC-MS) Data |
| m/z (mass-to-charge ratio) |
| 186 |
| 130 |
| 87 |
| 57 |
| 56 |
| 44 |
| Source: nih.gov |
Chromatographic and Elemental Analytical Techniques
Chromatographic methods are essential for assessing the purity of this compound, while elemental analysis provides stoichiometric verification of its composition.
Chromatographic techniques are vital for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions during the synthesis of piperazine derivatives. jgtps.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., n-hexane and methanol), the separation of the product from other components can be visualized, allowing for a qualitative assessment of reaction completion and purity. jgtps.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for the final purity assessment of this compound. The compound is passed through a column (e.g., C18) with a suitable mobile phase, and its elution is monitored by a detector. rsc.org Commercial suppliers often guarantee a purity of ≥98.0% as determined by GC or HPLC. sigmaaldrich.comtcichemicals.com
Elemental microanalysis is a definitive technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₉H₁₈N₂O₂. lookchem.comglentham.comnist.gov This comparison serves to verify the empirical formula and confirm the stoichiometric purity of the compound.
| Elemental Analysis Data for C₉H₁₈N₂O₂ (MW: 186.25 g/mol ) |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Nitrogen (N) |
| Oxygen (O) |
Solid-State Structural Analysis
The three-dimensional arrangement of molecules in the solid state is fundamental to understanding their physical and chemical properties. X-ray crystallography is a powerful technique to elucidate these structures with atomic-level precision.
X-ray Crystallography for Conformation and Crystal Packing
In Silico Modeling and Quantum Chemical Calculations
Computational chemistry provides a powerful lens to investigate the properties of molecules at an electronic level, offering insights that complement experimental data.
Geometry Optimization and Conformational Landscapes of this compound
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of a molecule. For this compound, geometry optimization would likely confirm that the piperazine ring's lowest energy conformation is a chair form. A computational study on 1-butylpiperazine, a closely related structure, supports this, indicating the equatorial-equatorial conformer as the most stable. researchgate.net
The conformational landscape of this compound is further complicated by the rotation around the amide C-N bond. Due to the partial double bond character of this bond, rotation is restricted, leading to the possibility of syn and anti conformers. nih.govresearchgate.net Computational studies on similar N-acylhydrazones have shown that N-alkylation can significantly influence the preferred conformation around this bond. rcsi.com A potential energy surface scan for this compound would reveal the relative energies of these different conformers and the energy barriers for their interconversion.
Table 1: Representative Conformational Data for Related N-Acylpiperazine Derivatives This table presents illustrative data from related compounds to infer the likely conformational behavior of this compound.
| Compound Type | Observed/Calculated Piperazine Conformation | Key Conformational Feature | Reference |
|---|---|---|---|
| N-Benzoylated Piperazines | Chair | Restricted rotation around the amide C-N bond leading to rotamers. | nih.govresearchgate.net |
| 1-Butylpiperazine | Equatorial-Equatorial Chair (most stable) | Conformational equilibria between different chair forms. | researchgate.net |
| N-Methylated N-Acylhydrazones | Shift from antiperiplanar to synperiplanar upon N-methylation. | Influence of substitution on amide bond conformation. | rcsi.com |
Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations can elucidate the electronic structure of this compound, providing insights into its reactivity. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. jddtonline.info
A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the amide nitrogen would be a region of positive potential. jddtonline.info Natural Bond Orbital (NBO) analysis can further quantify charge delocalization and hyperconjugative interactions within the molecule. jddtonline.info
Theoretical Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties. While this compound itself is not expected to be strongly fluorescent, the principles of theoretical fluorescence prediction can be discussed in the context of related piperazine-containing fluorophores. For instance, in naphthalimide-piperazine derivatives, the fluorescence can be modulated by processes like Photoinduced Electron Transfer (PET) from the piperazine nitrogen to the fluorescent core. nih.gov
The theoretical calculation of fluorescence involves optimizing the geometry of the molecule in its first excited state and then calculating the energy difference between the excited and ground states. youtube.com The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be estimated theoretically, although this is a more complex calculation. For this compound, theoretical calculations would likely predict a low fluorescence quantum yield due to the absence of an extended conjugated system or a fluorophore moiety.
Biological Activity and Mechanistic Studies of N Butylpiperazine 1 Carboxamide in Preclinical Research
Antimicrobial Research Applications
The antimicrobial potential of piperazine-containing compounds is a field of active research. nih.gov Derivatives of piperazine (B1678402) have been synthesized and evaluated for their activity against a range of microbial pathogens. apjhs.comderpharmachemica.comnih.gov
In Vitro Antibacterial Spectrum and Potency (e.g., against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
While numerous studies have explored the antibacterial properties of various piperazine derivatives against key pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, specific data detailing the in vitro antibacterial spectrum and potency of N-Butylpiperazine-1-carboxamide is not readily found in the reviewed literature. researchgate.netmdpi.comnih.govnih.gov Research on related compounds suggests that the piperazine nucleus can be a crucial component for antimicrobial activity. derpharmachemica.com However, without direct testing of this compound, its efficacy against these specific bacterial strains remains unconfirmed.
Antifungal Efficacy against Phytopathogenic and Opportunistic Strains (e.g., Rhizoctonia solani, Pseudoperonospora cubensis)
The fungicidal properties of carboxamide derivatives are well-documented, with some demonstrating notable effects against plant pathogens like Rhizoctonia solani. cabidigitallibrary.orgnih.govmdpi.comnih.govnih.govmdpi.com For instance, certain phenazine-1-carboxamide (B1678076) derivatives have been shown to inhibit the growth of R. solani. cabidigitallibrary.orgmdpi.com Additionally, piperazine-1-carboxamidine analogues have been identified as having fungicidal activity. nih.gov However, specific studies on the antifungal efficacy of this compound against Rhizoctonia solani or Pseudoperonospora cubensis are not present in the available scientific literature.
Anthelmintic Research Investigations
Piperazine and its derivatives have a long history in anthelmintic research, with some compounds showing significant activity against various helminths. researchgate.netresearchgate.net More recent studies have continued to explore novel piperazine and carboxamide derivatives as potential anthelmintic agents. nih.gov Despite this, specific investigations into the anthelmintic properties of this compound are not described in the reviewed research.
Anti-Inflammatory Pathway Modulation Studies
The modulation of inflammatory pathways is a recognized activity of some piperazine derivatives. Research has indicated that certain piperazine compounds can suppress the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov This suggests a potential mechanism by which piperazine-containing molecules could exert anti-inflammatory effects. However, studies specifically detailing the modulation of anti-inflammatory pathways by this compound are currently unavailable.
Antiviral Research: Mechanisms of Action and Efficacy
The antiviral potential of various heterocyclic compounds, including those containing carboxamide moieties, is an area of significant interest.
Inhibition of Viral Enzymes (e.g., HIV-1 RNase H)
The ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase is a validated, albeit challenging, target for antiviral drug development. nih.govnih.gov A variety of chemical scaffolds have been investigated for their ability to inhibit this enzyme. While some carboxamide-containing compounds have been explored in this context, there is no specific mention in the scientific literature of this compound as an inhibitor of HIV-1 RNase H. nih.govnih.gov A recent 2025 preprint did highlight a different phenazine-carboxamide derivative with broad-spectrum antiviral activity, indicating the potential of this chemical class. preprints.org
Activity Against Specific Viral Targets (e.g., Noroviruses)
The piperazine scaffold, a key structural feature of this compound, has been identified as a promising framework for the development of antiviral agents. nih.gov Preclinical research has demonstrated that functionalized piperazine derivatives possess inhibitory activity against noroviruses, which are a leading cause of acute viral gastroenteritis. nih.gov
In cell-based replicon systems, various synthesized piperazine derivatives were screened for their ability to inhibit norovirus replication. nih.gov While the specific activity of this compound was not detailed in the available research, the studies highlight the potential of this chemical class. The research identified two functionalized piperazine derivatives, designated as compounds 6a and 9l, as promising leads for further optimization of potency and drug-like characteristics. nih.gov The anti-norovirus activity was found to be sensitive to the nature of the substituents on the piperazine ring. nih.gov This initial research underscores the potential for developing this compound and its analogs as therapeutic agents against norovirus infection. nih.gov
Receptor Pharmacology and Ligand-Binding Studies
Serotonin (B10506) Receptor (5-HT1A, 5-HT3, 5-HT4) Affinities and Functional Profiling
This compound belongs to the phenylpiperazine class of compounds, which are known to interact with serotonin (5-HT) receptors. The 5-HT1A receptor, in particular, has been a significant target for compounds with this scaffold. nih.govnih.gov Structure-affinity relationship studies on various N-substituted phenylpiperazines have shown that the nature of the substituent on the piperazine nitrogen plays a crucial role in determining the affinity for the 5-HT1A receptor. nih.gov
Research on related phenylpiperazine derivatives has shown high affinity for the 5-HT1A receptor. For instance, WAY-100635, a phenylpiperazine derivative, binds with high affinity and selectivity to the 5-HT1A receptor, acting as a potent antagonist with no evidence of agonist or partial agonist activity. nih.gov It displaced the specific binding of the 5-HT1A radioligand [3H]8-OH-DPAT with a pIC50 of 8.87, demonstrating over 100-fold selectivity compared to other 5-HT receptor subtypes and other major neurotransmitter receptors. nih.gov Functional assays confirmed its antagonist properties, where it blocked the inhibitory action of the 5-HT1A agonist 8-OH-DPAT on dorsal raphe neuronal firing. nih.gov
The affinity of N-alkyl-substituted phenylpiperazines for the 5-HT1A receptor generally increases with the elongation of the hydrocarbon chain, reaching a maximum for N-n-hexyl-substituted derivatives. nih.gov This suggests that the butyl group in this compound likely contributes favorably to its binding affinity at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and decreases cAMP synthesis, leading to neuronal hyperpolarization. frontiersin.org
| Compound Class | Receptor Subtype | Affinity (pIC50/Ki) | Functional Activity | Reference |
| Phenylpiperazine Derivatives | 5-HT1A | High (pIC50 = 8.87 for WAY-100635) | Antagonist | nih.gov |
| N-Alkyl Phenylpiperazines | 5-HT1A | Nanomolar range (Ki = 0.50 nM for N-n-hexyl analog) | Not specified | nih.gov |
Dopamine (B1211576) Receptor (D2) Interactions and Ligand Efficacy
The N-phenylpiperazine scaffold is a well-established pharmacophore for dopamine receptor ligands, particularly for the D2 and D3 subtypes. nih.govnih.gov While these two receptor subtypes share significant amino acid sequence homology, subtle differences in their binding pockets can be exploited to achieve selectivity. nih.govnih.gov
Studies on N-phenylpiperazine analogs have shown that they can bind with high affinity to the D3 dopamine receptor, often with substantial selectivity over the D2 receptor. nih.govnih.gov This selectivity is often attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and another part of the molecule interacts with a secondary binding pocket that is unique to the D3 receptor. nih.gov For example, compound 6a, a substituted N-phenylpiperazine analog, was found to bind to the human D3 receptor with nanomolar affinity and approximately 500-fold selectivity over the D2 receptor. nih.gov
In terms of functional efficacy, N-phenylpiperazine derivatives can act as either agonists or antagonists at dopamine receptors. For instance, the analog WW-III-55 was identified as a strong partial agonist at D3 receptors, while LS-3-134 was a weak partial agonist. nih.gov The interaction of these ligands with the D2 receptor is often weaker, contributing to their D3-selectivity. The butyl group and carboxamide moiety of this compound would influence its specific binding affinity and efficacy at the D2 receptor.
| Compound Class | Receptor Subtype | Binding Affinity (Ki) | D3 vs. D2 Selectivity | Functional Efficacy | Reference |
| N-Phenylpiperazine Analogs | D3 | Nanomolar (for compound 6a) | ~500-fold | Not specified for 6a | nih.gov |
| N-Phenylpiperazine Analogs | D3 | ~20 nM (for WW-III-55) | >800-fold | Strong Partial Agonist | nih.gov |
Cannabinoid Receptor (CB1, CB2) Allosteric Modulation and Inverse Agonism
The piperazine scaffold has been incorporated into molecules that act as allosteric modulators of the cannabinoid CB1 receptor. researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, and they can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effects of orthosteric ligands. researchgate.netunc.edu
Some benzhydryl piperazine analogs have been shown to exhibit high nanomolar binding affinities for the CB1 receptor and act as inverse agonists. researchgate.net Inverse agonists produce a pharmacological response that is opposite to that of an agonist. These compounds were found to antagonize both basal and agonist-induced G protein coupling and increase the cell surface localization of the receptor, which is consistent with inverse agonist behavior. researchgate.net
While specific studies on this compound's activity at cannabinoid receptors are not available, the presence of the piperazine moiety suggests a potential for such interactions. The development of allosteric modulators is of significant interest as they may offer a more nuanced approach to modulating receptor activity compared to traditional agonists and antagonists, potentially with fewer side effects. unc.edunih.gov
| Compound Class | Receptor Subtype | Mode of Action | Key Findings | Reference |
| Benzhydryl Piperazine Analogs | CB1 | Inverse Agonist | High nanomolar binding affinity, antagonize G protein coupling | researchgate.net |
Chemokine Receptor (CCR2, CXCR4) Antagonism and Cellular Response Modulation
Chemokine receptors, such as CCR2 and CXCR4, are critical for regulating immune cell trafficking and are implicated in various inflammatory diseases. nih.gov The development of antagonists for these receptors is a key therapeutic strategy. nih.govnih.gov The piperazine structure is a component of some known chemokine receptor antagonists.
CXCR4, along with its ligand CXCL12, is widely expressed and plays a crucial role in immune system homeostasis. nih.gov Antagonism of CXCR4 has been shown to be a viable approach for studying its biological roles and for therapeutic intervention. nih.gov Small-molecule inhibitors of CXCR4 have been developed that can prevent its use as a coreceptor for HIV-1 entry into cells. nih.gov
While direct evidence for this compound acting as a chemokine receptor antagonist is not available, the general utility of the piperazine scaffold in developing such antagonists suggests that it could be a potential area of activity for this compound.
Enzyme Inhibitory Kinetics and Molecular Targets
Information regarding the enzyme inhibitory kinetics and specific molecular enzyme targets of this compound is not currently available in the public domain. Further research is required to elucidate the potential of this compound to inhibit specific enzymes and to characterize the kinetics of any such inhibition.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is an essential enzyme that belongs to the type II topoisomerase family. It plays a crucial role in bacterial survival by introducing negative supercoils into DNA, which is vital for processes such as DNA replication, transcription, and recombination. This makes DNA gyrase a well-established and attractive target for the development of antibacterial agents.
However, a detailed search of scientific literature did not yield specific studies investigating the inhibitory activity of this compound against bacterial DNA gyrase. Research into related heterocyclic compounds has shown promise. For instance, studies on piperidine-4-carboxamides have identified them as a novel class of mycobacterial DNA gyrase inhibitors. nih.govnih.gov These compounds were found to be active against Mycobacterium abscessus by targeting the GyrA and GyrB subunits of DNA gyrase. nih.govnih.gov Similarly, other research has explored different classes of DNA gyrase inhibitors, such as those with a piperazinyl group linked to a benzo[a]quinolizin-2-one-3-carboxylic acid scaffold. umn.eduresearchgate.net Without direct experimental evidence, the potential for this compound to act as a DNA gyrase inhibitor remains speculative.
Urease Enzyme Inhibition Dynamics
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046). frontiersin.org In medicine, urease produced by bacteria like Helicobacter pylori is a significant virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contribute to peptic ulcers and other gastric diseases. frontiersin.org In agriculture, the inhibition of soil urease can prevent the rapid loss of nitrogen from urea-based fertilizers.
There is no specific information available in the reviewed literature concerning the urease inhibitory properties of this compound. However, the piperazine scaffold is of interest in the design of urease inhibitors. For example, recently synthesized pyridylpiperazine hybrid derivatives have demonstrated significant in vitro urease inhibitory activity. frontiersin.org Additionally, piperidine (B6355638) derivatives have also been identified as a class of urease inhibitors. nih.gov These findings suggest that the piperazine and related piperidine moieties can be a valuable component in the development of urease inhibitors, though specific research on the N-butyl carboxamide derivative is needed.
Kinase Inhibitor Discovery and Characterization
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, differentiation, and apoptosis. nih.gov Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery. nih.gov
While this compound itself has not been specifically characterized as a kinase inhibitor in the available literature, the piperazine ring is a well-known scaffold in the design of kinase inhibitors. nih.gov Piperazine derivatives have been developed as inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and vascular endothelial growth factor receptor (VEGFR). nih.gov The flexibility of the piperazine ring allows it to serve as a linker or a key pharmacophoric element to optimize binding to the kinase active site. The specific contribution of the N-butyl and carboxamide groups in this compound to potential kinase inhibitory activity has not been determined.
Investigation of Other Enzyme Targets
Beyond the specific enzymes mentioned, the piperazine carboxamide scaffold has been explored for its activity against other enzyme classes. For instance, various piperazine and piperidine carboxamides have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system. nih.gov Additionally, piperidine-carboxamide derivatives have been discovered as inhibitors of human carbonic anhydrase isoforms, some of which are associated with cancer. nih.gov
No studies were found that specifically evaluated this compound against these or other enzyme targets. The broad utility of the piperazine scaffold in enzyme inhibitor design suggests that this compound could potentially interact with various enzymes, but this requires experimental validation.
Cellular Signaling Pathway Interventions
Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating the immune response to infection and inflammation. nih.gov Dysregulation of the NF-κB signaling pathway is implicated in inflammatory diseases and cancer. nih.gov
A direct investigation into the effects of this compound on NF-κB activity has not been reported. However, the potential for piperazine-containing compounds to modulate this pathway has been established. Novel piperazine-linked pyrimidines have been developed as inhibitors of the p65 subunit of NF-κB, demonstrating the utility of the piperazine moiety in targeting this pathway. nih.gov These compounds were shown to inhibit the viability of breast cancer cells. nih.gov The ability of this compound to intervene in the NF-κB signaling pathway is currently unknown.
Acaricidal Research: Efficacy and Developmental Impact
Acaricides are pesticides that are used to kill ticks and mites. The development of new acaricides is important for controlling parasitic infestations in livestock and preventing the transmission of tick-borne diseases.
A review of the literature did not reveal any studies on the acaricidal efficacy or developmental impact of this compound. Research into natural compounds has identified piperine (B192125), a component of pepper plants, as having acaricidal activity. nih.gov While piperine contains a piperidine ring, it is structurally distinct from this compound. The potential of this compound as an acaricidal agent has not been explored.
Preclinical Cytotoxicity and Biological Compatibility Assessments (Focus on Research Models, not Human Safety)
Comprehensive searches of scientific databases and patent literature did not yield specific studies detailing the cytotoxic effects of this compound on various cell lines or its biocompatibility in preclinical research models. The Therapeutic Target Database lists the compound as an investigative agent, and a German patent (DE3107594C2) alludes to its relevance in the context of cytotoxicity. However, the primary research data that would typically underpin such classifications, including methodologies and specific outcomes, are not detailed in the available resources.
In the broader context of piperazine derivatives, numerous studies have established that the structural modifications on the piperazine ring significantly influence their cytotoxic profiles. For instance, research on N-substituted piperazinyl quinolones and benzhydrylpiperazine carboxamides has demonstrated cytotoxic activity against a range of cancer cell lines. These studies often employ standard in vitro assays to determine the concentration of the compound that inhibits cell growth by 50% (IC50). However, this body of research does not specifically include this compound.
Similarly, investigations into the biological compatibility of various piperazine compounds have been conducted, often in the context of their potential therapeutic applications. These assessments can involve a range of in vitro and in vivo models to evaluate the interaction of the compound with biological systems. Again, specific data for this compound is not present in the reviewed literature.
Due to the absence of specific research findings, a data table on the preclinical cytotoxicity and biological compatibility of this compound cannot be generated at this time. Further research and publication of data are required to delineate the specific in vitro cytotoxic profile and biological compatibility of this compound.
Structure Activity Relationship Sar and Rational Design of N Butylpiperazine 1 Carboxamide Analogues
Systematic Exploration of Substituent Effects on Biological Profiles
The substituents on the piperazine (B1678402) and associated aromatic rings are critical determinants of the biological activity of N-Butylpiperazine-1-carboxamide analogues.
The nature of the substituent on the piperazine nitrogen atom significantly dictates the compound's affinity and selectivity for various receptors.
N-Alkyl Modifications: The size and character of N-alkyl groups can influence membrane interactions and receptor binding. A study on rifamycins, which contain a substituted piperazine ring, compared the effects of a methyl group (as in rifampicin) with a cyclopentyl group (as in rifapentine). nih.gov The difference in the N-alkyl substituent was found to alter their interaction with lipid membranes, which may contribute to their different clinical performances. nih.gov This highlights that even simple alkyl changes can modulate the pharmacokinetic properties of piperazine-containing compounds. nih.gov Generally, alkyl groups can enhance lipophilicity, which may improve membrane permeability and bioavailability, and can also shield the molecule from enzymatic degradation, thereby increasing metabolic stability. omicsonline.org
N-Aryl Modifications: The introduction of an N-aryl group creates a class of molecules with diverse pharmacological activities, often targeting receptors in the central nervous system. mdpi.com SAR studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have been particularly fruitful in identifying potent and selective dopamine (B1211576) D3 receptor ligands. nih.gov For instance, modifying the N-arylpiperazine moiety from a 4-chlorophenyl to a 2-methoxyphenyl or a 2,3-dichlorophenyl group led to a notable increase in D3 receptor affinity. nih.gov Further optimization of this scaffold by varying the N-aryl group led to the discovery of ligands with subnanomolar D3 affinity and high selectivity over D2, D4, 5-HT1A, and α1 receptors. nih.gov
Similarly, in the pursuit of androgen receptor (AR) antagonists, a series of N-arylpiperazine-1-carboxamide derivatives were synthesized. nih.gov These studies revealed that the N-aryl substituent is a key determinant of AR antagonist activity. mdpi.comnih.gov
The following table summarizes the influence of various N-substituents on receptor potency.
Interactive Table: N-Substituent Effects on Receptor Potency
| Compound Class | N-Substituent | Target Receptor | Potency (Ki) | Key Finding | Source |
|---|---|---|---|---|---|
| Arylpiperazinylbutyl-benzamides | 4-Chlorophenyl | Dopamine D3 | 145 nM | Moderate affinity. | nih.gov |
| Arylpiperazinylbutyl-benzamides | 2,3-Dichlorophenyl | Dopamine D3 | 31 nM | Increased affinity compared to 4-chloro. | nih.gov |
| Arylpiperazinylbutyl-benzamides | 2,3-Dimethylphenyl | Dopamine D3 | 0.13 nM | High affinity and high selectivity. | nih.gov |
| N-Arylpiperazine-1-carboxamides | 4-Cyano-3-(trifluoromethyl)phenyl | Androgen Receptor | - | Potent AR antagonist activity. | nih.gov |
| Arylpiperazine-ethyl-carboxamides | 3-CF3 Phenyl | Serotonin (B10506) 5-HT1A | - | High affinity and selectivity vs. D4.2. | researchgate.net |
The introduction of halogens (e.g., F, Cl) and other electronegative groups (e.g., CF3) is a common strategy to modulate bioactivity and improve metabolic stability. researchgate.net
Effects on Bioactivity: Halogen substitution on the N-aryl ring of piperazine derivatives has a pronounced effect on receptor affinity. In the development of dopamine D3 receptor ligands, analogues with a 2,3-dichlorophenyl moiety attached to the piperazine nitrogen consistently showed high affinity. nih.gov For example, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide was a key compound from which further high-affinity ligands were developed. nih.gov The introduction of electron-withdrawing groups can also enhance the anti-tumor activity of piperazine-based compounds. Studies on certain berberine (B55584) analogues showed that chloro- or fluoro-substituents on a piperazine-linked benzene (B151609) ring enhanced their efficacy. nih.gov
Effects on Metabolic Stability: Metabolically labile sites on a drug molecule can be protected by introducing halogens. researchgate.net The carbon-fluorine bond, in particular, is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com Furthermore, the high electronegativity of fluorine can reduce the potential for oxidative metabolism at nearby positions. cambridgemedchemconsulting.com However, a challenge in designing piperazine derivatives is their susceptibility to rapid metabolism. One study on piperazin-1-ylpyridazines found that the parent compound was metabolized very quickly in liver microsomes (t1/2 ≈ 3 min). nih.gov Through systematic structural modifications, including the strategic placement of halogen atoms, they were able to design analogues with significantly improved metabolic stability (t1/2 > 100 min). nih.gov
The table below illustrates the impact of electronegative groups on bioactivity and metabolism.
Interactive Table: Impact of Halogen/Electronegative Groups
| Compound Series | Modification | Bioactivity/Metabolic Effect | Source |
|---|---|---|---|
| Piperazin-1-ylpyridazines | Unsubstituted | Rapid metabolism (t1/2 = 2-3 min) | nih.gov |
| Piperazin-1-ylpyridazines | Optimized with halogens | Improved metabolic stability (t1/2 = 105-113 min) | nih.gov |
| Arylpiperazinylbutyl-arylcarboxamides | 2,3-Dichlorophenyl group | High affinity for D3 receptor (Ki = 0.13 - 4.97 nM) | nih.gov |
| N-Arylpiperazine-ethyl heteroarylcarboxamides | 3-CF3 on phenyl ring | Favorable for 5-HT1A affinity and selectivity | researchgate.net |
| Berberine analogues | Chloro- or fluoro-substituents | Enhanced anti-tumor activity | nih.gov |
Conformational Analysis and Stereochemical Impact on SAR
The three-dimensional arrangement of atoms in this compound analogues is crucial for their biological activity. This includes the conformation of the piperazine ring and the stereochemistry at any chiral centers.
Studies on N-benzoylated piperazines have shown that the energy barriers for amide bond rotation are often higher than for the piperazine ring inversion. rsc.org The specific conformation that allows for optimal binding to a receptor is known as the bioactive conformation. nih.gov Understanding this conformation is essential for designing more potent and selective ligands. To study this, medicinal chemists sometimes create conformationally constrained analogues, for example, by using bicyclic piperazine derivatives, which lock the ring into a specific shape. nih.gov This approach confirmed that conformational constraints can lead to more potent compounds. nih.gov X-ray crystallography has also been used to determine the preferred conformation, showing, for instance, that a 2R-methyl group on the piperazine ring occupies the equatorial position for greater stability. nih.gov
The introduction of a chiral center into the piperazine ring or its substituents can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological properties. ijpras.com The receptor's binding pocket is itself chiral, composed of amino acids with specific 3D arrangements, meaning it can interact differently with each stereoisomer of a ligand. nih.govijpras.com
This principle has been clearly demonstrated in aryl piperazinium compounds. The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center. nih.govnih.gov Subsequent separation and testing of the R and S isomers revealed selective effects on α7 and α9 nicotinic acetylcholine (B1216132) receptor activity. nih.govnih.gov This underscores the critical role of chirality in fine-tuning receptor selectivity. nih.gov Similarly, the antiandrogenic activity of N-arylpiperazine-1-carboxamide derivatives was found to be dependent on the stereochemistry of the piperazine ring, with trans-2,5-dimethylpiperazine (B131708) derivatives showing potent activity. nih.gov The agonist activity of certain indole-3-carboxamides at the cannabinoid CB1 receptor was also found to be dependent on the absolute configuration of a chiral center in a bicyclic piperazine analogue. nih.gov
The following table details the differential effects of stereoisomers on receptor binding.
Interactive Table: Influence of Chirality on Receptor Interaction
| Compound Series | Chiral Feature | Receptor Target | Finding | Source |
|---|---|---|---|---|
| Aryl Piperaziniums | Methyl group at C2 of piperazine ring (R vs. S isomers) | α7 and α9 nAChRs | Stereoisomers exhibit distinct selectivity and activity profiles for α7 and α9* receptors. | nih.govnih.gov |
| Aryl Piperaziniums | Methyl group at C3 of piperazine ring | α7 and α9 nAChRs | Additions at the C3 position greatly reduced activity compared to C2. | nih.govnih.gov |
| N-Arylpiperazine-1-carboxamides | trans-2,5-dimethylpiperazine | Androgen Receptor | trans isomer identified as a potent AR antagonist. | nih.gov |
| Bicyclic piperazine indole-3-carboxamides | Chiral center in bicyclic ring | Cannabinoid CB1 Receptor | Agonist activity was dependent on the absolute configuration of the chiral center. | nih.gov |
Linker Region Optimization and Bioisosteric Replacements
The n-butyl carboxamide linker connecting the two ends of the molecule is not merely a spacer but plays an active role in receptor binding and defining the compound's properties.
Linker Length Optimization: The length of the alkyl chain is a critical parameter for optimizing receptor affinity. In a series of N-[4-(4-arylpiperazin-1-yl)]-arylcarboxamides, elongating the alkyl chain from two carbons to a four-carbon (butyl) chain significantly improved binding affinity for the dopamine D3 receptor while decreasing affinity for the D4 receptor. nih.gov This demonstrates that the butyl linker is an optimal length for high-affinity D3 binding in this particular chemical series. nih.gov
Bioisosteric Replacements of the Amide: The carboxamide group is a key structural feature, often involved in hydrogen bonding interactions with the receptor. nih.gov The replacement of an amide bond with a bioisostere—a different functional group with similar physicochemical properties—is a widely used strategy to improve metabolic stability, permeability, and other pharmacokinetic properties. drughunter.comnih.gov
However, the amide group itself can be essential for activity. In one study of D3-selective ligands, replacing the carboxamide group with a methylenamine linker, while preserving the four-atom chain length, resulted in a dramatic loss of D3 receptor binding affinity by over 100-fold. nih.gov This suggests a pivotal role for the carbonyl group of the amide in binding to the D3 receptor, possibly through a hydrogen bond interaction. nih.gov
Common bioisosteric replacements for amides include heterocycles like oxadiazoles, triazoles, and oxazoles, which can mimic the hydrogen bonding properties and planar geometry of the amide while being more resistant to metabolic cleavage by proteases. drughunter.comnih.govpressbooks.pub For example, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) moieties are frequently used as amide surrogates to improve oral bioavailability and metabolic stability. nih.gov The trifluoroethylamine group has also been explored as an amide bioisostere, as it mimics the electronics of the carbonyl group and enhances metabolic stability. drughunter.com The success of any bioisosteric replacement is highly context-dependent and must be empirically tested for each specific compound series and biological target. drughunter.com
Design and Evaluation of Flexible and Rigid Linkers
The introduction of a piperazine ring into a linker is a common strategy to increase rigidity and potentially improve activity. nih.gov However, the basicity of the piperazine nitrogen atoms, which can be protonated at physiological pH, is highly dependent on the neighboring chemical groups. nih.gov This protonation state can affect solubility and the ability to form crucial interactions within a binding pocket. nih.gov For instance, attaching the piperazine via an amide bond can lower the pKa value of the distal nitrogen, thereby altering its charge characteristics and potential for ionic interactions. nih.gov
Studies on various classes of piperazine-containing compounds have highlighted the importance of the linker's nature. In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1, the optimization of the central cycloalkyl linker was a key factor in identifying potent and in vivo active compounds. nih.gov This demonstrates that both the size and conformational flexibility of the linker are critical for optimal target engagement.
Furthermore, research on unrelated fusion proteins has shown that the length of flexible linkers, such as those composed of glycine-serine repeats, can have a profound impact on the catalytic efficiency of the fused enzymes. rsc.org While mechanistically different, this principle underscores the importance of linker length in positioning functional domains, a concept that is translatable to the optimal positioning of pharmacophores in small molecule drugs. The introduction of a piperazine moiety is often favored over more flexible acyclic linkers like ethylenediamine (B42938) for achieving better whole-cell activity, underscoring the benefits of a more constrained conformational presentation of the pharmacophoric groups.
The strategic use of linkers is also evident in the design of molecules for specific applications like PROTACs (Proteolysis Targeting Chimeras), where piperazine-containing linkers are frequently employed. nih.gov The basicity of the piperazine in these linkers can vary significantly (pKa values ranging from 4.5 to 8), depending on the adjacent chemical functionalities. nih.gov This variability in protonation state can dramatically affect the molecule's properties and its ability to effectively bring a target protein and an E3 ligase into proximity. nih.gov
Bioisosteric Strategies for Improved Pharmacological Properties
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. nih.govnih.gov This strategy is widely used to enhance potency, improve selectivity, modulate pharmacokinetic properties, and circumvent metabolic liabilities. nih.gov In the context of this compound analogues, the amide bond and the piperazine ring are key targets for bioisosteric replacement.
The amide group, while crucial for the structure of many biologically active molecules, can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Therefore, its replacement with more robust bioisosteres is a common strategy. A variety of heterocyclic rings can serve as amide bioisosteres, mimicking the hydrogen bonding capabilities and planarity of the amide bond while offering improved metabolic stability. rsc.org Common amide isosteres include:
1,2,3-Triazoles
Oxadiazoles (1,2,4- and 1,3,4-isomers)
Imidazoles
Tetrazoles
Pyrazoles
For example, the replacement of an amide bond with a 1,2,4-oxadiazole has been shown to yield equipotent compounds with improved in vitro metabolic stability in other molecular scaffolds. rsc.org The trifluoroethylamine group has also emerged as a non-classical amide bioisostere that can enhance metabolic stability by being less susceptible to proteolysis. nih.gov
The piperazine ring itself can also be the subject of bioisosteric modification. While the piperazine moiety is often considered a "privileged structure" in drug discovery due to its favorable properties, in some cases, its replacement can be beneficial. nih.gov For instance, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to significantly decrease the activity of certain compounds, highlighting the importance of the specific properties of the piperazine ring for biological activity in those cases. nih.gov
Below is a table summarizing common bioisosteric replacements for the amide functionality:
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, altered hydrogen bonding pattern |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity and dipole moment |
| Amide (-CONH-) | Tetrazole | Can act as a carboxylic acid mimic, improved metabolic stability |
| Amide (-CONH-) | Trifluoroethylamine | Increased metabolic stability, reduced basicity of the amine |
| Amide (-CONH-) | Sulfonamide | Altered electronic and hydrogen bonding properties |
Computational Chemistry in SAR Elucidation and Predictive Modeling
Computational chemistry provides powerful tools to understand the intricate details of drug-receptor interactions and to predict the biological activity of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are invaluable in the rational design of this compound analogues.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed analogues, thereby prioritizing synthetic efforts.
For piperazine-containing compounds, QSAR studies have been successfully applied to guide the design of new ligands. For instance, a 3D-QSAR study on a series of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as TRPV1 antagonists led to the development of significant CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. nih.gov These models revealed that electrostatic and hydrophobic fields, along with hydrogen bond acceptor properties, were crucial for the biological activity of the studied compounds. nih.gov
In another study on piperazinylalkylisoxazole analogues, hologram QSAR (HQSAR) and CoMFA were used to explain the binding affinities of ligands for the dopamine D3 receptor. The resulting models provided tools for predicting the affinity of related compounds and for guiding the design of new ligands.
A typical workflow for a QSAR study involves:
Selection of a dataset of compounds with known biological activity.
Generation of 2D or 3D structures and calculation of molecular descriptors (e.g., steric, electronic, hydrophobic).
Development of a mathematical model correlating the descriptors with biological activity using statistical methods like multiple linear regression or partial least squares.
Validation of the model to ensure its predictive power.
The insights gained from QSAR studies can be visualized through contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to elucidate the binding mode of a compound and to understand the key interactions that contribute to its affinity. For this compound analogues, docking studies can reveal how the n-butyl group, the piperazine ring, and the carboxamide moiety interact with the amino acid residues in the binding site of a target protein.
For example, in the study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives, molecular docking analysis was used to validate the 3D-QSAR models and to explain the interactions of the most active ligands with the TRPV1 receptor's binding site. nih.gov Similarly, docking studies of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists showed that the lead compound was primarily bound to the AR ligand-binding pocket through hydrophobic interactions.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and the stability of the interactions over time. MD simulations of pyrazole-carboxamide inhibitors docked into the active site of carbonic anhydrase revealed that the most potent compounds exhibited good stability within the binding site, with minor conformational fluctuations. This provides a higher level of confidence in the binding mode predicted by molecular docking.
The combination of molecular docking and MD simulations offers a powerful approach to understanding ligand-target interactions at an atomic level, which is crucial for the rational design of more effective and selective this compound analogues.
Emerging Research Directions and Future Perspectives for N Butylpiperazine 1 Carboxamide
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of N-substituted piperazine (B1678402) derivatives has traditionally relied on methods like nucleophilic substitution and reductive amination. nih.gov However, the future of synthesizing compounds like N-Butylpiperazine-1-carboxamide is increasingly focused on novel, more efficient, and environmentally sustainable approaches.
Recent advances have emphasized C–H functionalization, which offers a more direct way to create complex piperazine derivatives. mdpi.com Photoredox catalysis, in particular, is gaining significant attention as a green chemistry alternative. mdpi.com This method uses visible light to drive chemical reactions, often under mild conditions, reducing the need for harsh reagents and minimizing waste. mdpi.com For instance, photoredox-catalyzed C-H arylation allows for the direct coupling of N-Boc piperazines with aromatic systems. mdpi.com Another innovative approach is the silicon amine protocol (SLAP), which uses silicon as a less toxic surrogate for tin in radical-based reactions, further enhancing the sustainability of the synthesis. mdpi.com
These modern synthetic strategies provide powerful tools for creating diverse libraries of piperazine-1-carboxamide (B1295725) analogs with precisely defined substitution patterns, which is crucial for exploring structure-activity relationships.
Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Description | Advantages | Key Research Area |
|---|---|---|---|
| Traditional N-Alkylation | Involves reacting a piperazine with an alkyl halide or sulfonate. nih.gov | Well-established, reliable for simple substitutions. | Process Chemistry |
| Reductive Amination | A two-step process involving the formation of an iminium ion followed by reduction. nih.gov | Good for introducing a variety of alkyl groups. | Medicinal Chemistry |
| Photoredox C-H Functionalization | Uses light energy to activate C-H bonds for direct functionalization. mdpi.com | Green chemistry, mild reaction conditions, access to novel structures. mdpi.com | Sustainable Synthesis, Lead Discovery |
| Silicon Amine Protocol (SLAP) | A radical-based process using silicon surrogates for C-C bond formation. mdpi.com | Avoids toxic tin reagents, cleaner reactions. mdpi.com | Green Chemistry, Method Development |
Advanced Mechanistic Insights Through Proteomics and Metabolomics
Understanding how a compound exerts its biological effects at a molecular level is fundamental to drug development. While the precise proteomics and metabolomics studies on this compound are not extensively published, research on related structures provides a clear blueprint for future investigations.
For example, integrated transcriptomic and metabolomic analyses of phenazine-1-carboxamide (B1678076), an antifungal compound, revealed its detailed mechanism of action against the pathogen Rhizoctonia solani. nih.gov The study identified 511 differentially expressed genes and 466 differential metabolites following treatment. nih.gov Key affected pathways included fatty acid metabolism, membrane components, and ATP-binding cassette (ABC) transporters. nih.gov Such "omics" approaches can pinpoint the specific proteins and metabolic pathways that this compound and its analogs interact with. This deep mechanistic understanding is invaluable for identifying biomarkers of efficacy, predicting potential side effects, and rationally designing next-generation compounds with improved target specificity.
Development of Hybrid Molecules and Prodrug Strategies
To enhance the therapeutic profile of piperazine-1-carboxamide scaffolds, researchers are increasingly employing hybrid molecule and prodrug strategies.
Hybrid molecules combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach can lead to compounds with dual or multiple modes of action, improved efficacy, and a lower likelihood of developing drug resistance. nih.gov For example, combining a piperazine-1-carboxamide moiety with a known anticancer agent could create a hybrid drug that targets multiple pathways involved in cancer progression.
Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.govnih.gov This strategy is often used to overcome challenges like poor solubility, limited bioavailability, or instability. nih.gov For piperazine-containing compounds, which often have a basic nitrogen atom, a prodrug approach can be highly effective. google.com For instance, attaching a phosphate (B84403) group can dramatically enhance aqueous solubility and oral exposure. nih.govgoogle.com Another strategy involves creating ester or carbamate (B1207046) prodrugs that are cleaved by enzymes in the body to release the active parent compound. nih.gov
Table 2: Prodrug Strategies Applicable to Piperazine Scaffolds
| Strategy | Carrier Moiety | Purpose | Example Application |
|---|---|---|---|
| Phosphate Esters | Phosphate group | Increase water solubility and oral bioavailability. nih.govgoogle.com | Antiviral agents, anticancer drugs. nih.govgoogle.com |
| O-alkyl Carbamates | N-methylpiperazino promoiety | Enhance solubility and membrane permeability. nih.gov | Tyrosine kinase inhibitors. nih.gov |
| Glucuronide Conjugates | Glucuronic acid | Improve solubility for intravenous administration. nih.gov | Anticancer compounds. nih.gov |
High-Throughput Screening and Lead Optimization in Drug Discovery Research
The discovery of new therapeutic applications for this compound and its derivatives relies heavily on high-throughput screening (HTS) and subsequent lead optimization.
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against a specific biological target. thermofisher.com The development of diverse chemical libraries centered around the piperazine-2-carboxamide (B1304950) scaffold has been a key enabler for this process. nih.gov5z.com By creating large libraries of analogs with varied substituents, researchers can efficiently screen for "hits"—compounds that show desired activity. thermofisher.com The design of these libraries is critical, aiming for maximum chemical diversity while maintaining "drug-like" properties to increase the probability of finding viable leads. thermofisher.com5z.com
Once a hit is identified, lead optimization begins. This iterative process involves modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.gov For piperazine-1-carboxamide derivatives, this could involve modifying the butyl group or adding substituents to the piperazine ring to enhance target binding or reduce metabolic breakdown. Computational tools and structure-activity relationship (SAR) studies guide these modifications to produce a preclinical drug candidate with an optimal balance of properties. nih.govscienceopen.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.govmdpi.com These computational tools can be applied to every stage of the process for developing novel this compound analogs.
Table 3: Applications of AI/ML in Piperazine-1-Carboxamide Drug Design
| AI/ML Application | Description | Impact on Drug Discovery |
|---|---|---|
| Generative Models | Algorithms that create novel molecular structures with desired properties. researchgate.net | Accelerates the discovery of new chemical entities and intellectual property. |
| Property Prediction | ML models trained to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Reduces late-stage failures by identifying problematic compounds early. nih.gov |
| Virtual Screening | AI-driven screening of massive virtual compound libraries to identify potential hits. nih.gov | Increases the efficiency and success rate of hit identification. |
| Structure-Based Design | Using AI to analyze protein structures (like those from AlphaFold) and design ligands with optimal binding. oxfordglobal.com | Enhances the precision of drug design and target engagement. |
Unexplored Therapeutic Areas and Biological Targets for Piperazine-1-carboxamide Scaffolds
The piperazine scaffold is a well-known pharmacophore present in drugs targeting a wide range of conditions. nih.gov However, the therapeutic potential of piperazine-1-carboxamide derivatives is far from exhausted. The structural flexibility and favorable physicochemical properties of this scaffold make it an ideal starting point for exploring new biological targets and disease areas.
Research has already demonstrated the broad biological activities of piperazine-containing molecules, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects. nih.govnih.govnih.gov Future research on this compound and its analogs could focus on:
Novel Anticancer Targets: Moving beyond established targets to inhibit newly discovered proteins involved in cancer cell proliferation, metastasis, or drug resistance.
Neurodegenerative Diseases: Designing compounds that can cross the blood-brain barrier to modulate targets implicated in diseases like Alzheimer's or Parkinson's.
Infectious Diseases: Developing new agents to combat drug-resistant bacteria and viruses, a growing global health threat. nih.gov
Metabolic Disorders: Exploring the role of piperazine-1-carboxamides in modulating enzymes or receptors involved in diabetes and obesity.
The versatility of the piperazine-1-carboxamide core ensures that it will remain a highly relevant scaffold for the discovery of new medicines for years to come.
Q & A
Q. Core Techniques
- NMR Spectroscopy : H and C NMR are essential for confirming substituent placement and purity. Chemical shifts for piperazine protons typically appear at δ 2.5–3.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
Advanced Analysis
High-resolution mass spectrometry (HRMS) and IR spectroscopy complement structural elucidation. For polymorphic forms, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .
How can researchers evaluate the bioactivity of this compound in medicinal chemistry studies?
Q. Basic Assays
- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorometric or colorimetric assays. Piperazine derivatives often exhibit activity due to their hydrogen-bonding capacity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity.
Advanced Mechanistic Studies
Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes, while MD simulations assess stability in biological environments. Dose-response studies (IC/EC) validate potency .
How should researchers address contradictions in reported synthetic yields for this compound analogs?
Methodological Variables
Discrepancies often arise from solvent polarity (e.g., DMSO vs. THF), catalyst loading, or reaction time. For instance, DBU-catalyzed reactions may yield >80% under anhydrous conditions, while aqueous systems reduce efficiency .
Resolution Strategies
Replicate experiments with controlled variables and employ design-of-experiments (DoE) approaches. Cross-validate results using orthogonal techniques like HPLC purity analysis .
What strategies optimize the enantiomeric purity of this compound derivatives?
Advanced Synthesis
Chiral auxiliaries (e.g., Boc-protected amines) or asymmetric catalysis (e.g., Ru-BINAP complexes) enforce stereocontrol. tert-Butyl groups in intermediates facilitate resolution via chiral chromatography .
Characterization
Circular dichroism (CD) and polarimetry confirm enantiomeric excess. Single-crystal XRD definitively assigns absolute configuration .
How does solvent polarity affect the stability and reactivity of this compound?
Stability Studies
Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate hydrolysis of carboxamide groups. Accelerated stability testing under varying pH and temperature identifies degradation pathways .
Reactivity Insights
In non-polar solvents (toluene, hexane), nucleophilic substitution reactions proceed slower but with higher regioselectivity. Solvent-free microwave-assisted synthesis offers an alternative for rapid, high-yield reactions .
What purification methods are most effective for isolating this compound from complex mixtures?
Q. Basic Techniques
- Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced Methods
Preparative HPLC with C18 columns resolves closely related impurities. For scale-up, continuous flow systems improve reproducibility .
How can computational modeling predict the pharmacokinetic properties of this compound?
Q. In Silico Tools
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and BBB permeability. Piperazine derivatives often show moderate logP (~2.5) due to polar carboxamide groups .
- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity to guide lead optimization .
What are the key challenges in scaling up this compound synthesis, and how are they mitigated?
Q. Scale-Up Issues
- Exotherm Management : Use jacketed reactors to control temperature during exothermic steps (e.g., carboxamide formation).
- Byproduct Formation : Optimize stoichiometry and employ in-line FTIR monitoring for real-time adjustment .
How do structural modifications (e.g., fluorination) alter the biological activity of this compound?
Structure-Activity Relationships (SAR)
Fluorine substitution at the piperazine ring (e.g., 2-fluorophenyl analogs) enhances metabolic stability and target affinity by reducing CYP450-mediated oxidation. Comparative studies show fluorinated derivatives exhibit 3–5× higher potency in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
